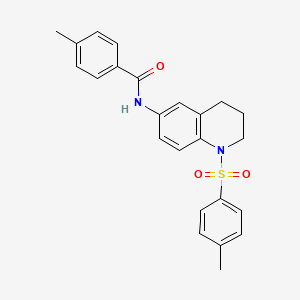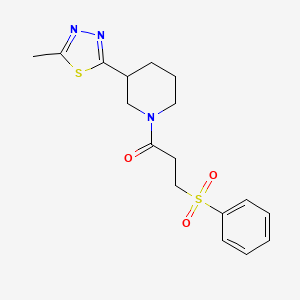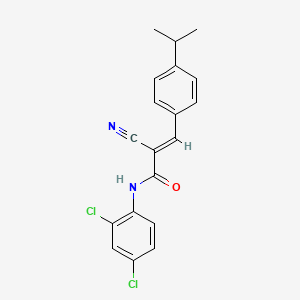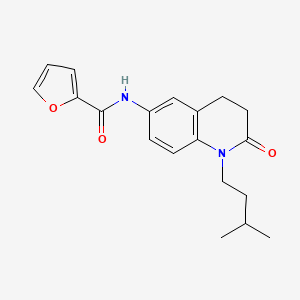
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound that likely contains a tosyl group . The tosyl group is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis often involves the use of tosyl chloride and various amines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods . For instance, 1H NMR spectra were measured on a Varian Gemini 400 MHz spectrometer using DMSO-d6 as the solvent . 13C NMR spectra were measured on a Bruker 100 MHz spectrometer .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The reactions often involve the transformation of alkyl alcohols to alkyl tosylates, which allows an SN2 reaction to occur in the presence of a good nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the melting point, 1H NMR, and 13C NMR of the compounds were reported .Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives are recognized for their "privileged scaffold," possessing a wide range of therapeutic activities. Initially identified for their neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have later been found to exhibit neuroprotective properties against Parkinsonism in mammals. The versatility of THIQ derivatives spans across anticancer, antimalarial, and central nervous system (CNS) treatments. For instance, the US FDA-approved trabectedin for soft tissue sarcomas highlights the anticancer potential within this class. The research indicates a promising outlook for THIQ derivatives in drug discovery, especially for cancer and CNS diseases, and potentially infectious diseases such as malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017).
Isoquinoline Derivatives and Pharmacological Importance
Isoquinoline derivatives are highlighted for their less explored biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-malarial activities. These derivatives, stemming from the natural aromatic amino acid tyrosine, show a significant promise in developing low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Benzamide Derivatives as Small-molecule Inhibitors
Benzamide derivatives have been extensively studied for their role as competitive inhibitors in various biological pathways. For instance, research into Factor Xa inhibitors as potential antithrombotic agents led to the identification of potent, orally bioavailable inhibitors with high selectivity. The development of such compounds demonstrates the therapeutic potential of benzamide derivatives in addressing conditions like coagulation disorders (Pauls, Ewing, & Choi-Sledeski, 2001).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have a wide range of targets, including various enzymes and receptors . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating the target’s activity . This can result in a variety of changes, including the inhibition or enhancement of the target’s function.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, often related to the function of their targets . The downstream effects of these changes can vary widely, potentially leading to a variety of physiological effects.
Pharmacokinetics
Similar compounds often have good absorption and distribution profiles, while their metabolism and excretion can vary . These properties can significantly impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, often related to the modulation of their targets’ activity . These effects can potentially lead to a variety of physiological changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-5-9-19(10-6-17)24(27)25-21-11-14-23-20(16-21)4-3-15-26(23)30(28,29)22-12-7-18(2)8-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESRRCZTPZTIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)




![1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B2810606.png)
![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)



